molecular formula C11H13NOS B3168596 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one CAS No. 931322-46-2

3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one

Cat. No.: B3168596
CAS No.: 931322-46-2
M. Wt: 207.29 g/mol
InChI Key: PYBZOKKIIZKLSV-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one (CAS: 931322-46-2) is a fused heterocyclic compound comprising a partially saturated benzo ring fused with thiophene and pyridine moieties. Its molecular formula is C₁₁H₁₃NOS, with a molecular weight of 207.29 g/mol . The compound is characterized by a bicyclic structure where the thiophene ring is annulated to the pyridine ring, with partial saturation in the benzo ring system. It is primarily used in laboratory research, though commercial availability has been discontinued . No direct pharmacological or biological activity data for this compound are reported in the provided evidence, but its structural analogs have demonstrated significant bioactivity, as discussed below.

Properties

IUPAC Name

3,4,5,6,7,8-hexahydro-2H-[1]benzothiolo[2,3-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c13-11-10-8(5-6-12-11)7-3-1-2-4-9(7)14-10/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBZOKKIIZKLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)C(=O)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno compound with a suitable amine under acidic or basic conditions to form the desired pyridinone structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyridinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi. For instance:

  • A study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Some derivatives have shown promising results in inhibiting tumor cell proliferation in vitro:

  • A specific derivative was tested against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability .

3. Neurological Applications
Due to its structural resemblance to known neuroactive compounds, research has suggested potential applications in treating neurological disorders:

  • Compounds based on this structure have been evaluated for their effects on neurotransmitter systems and have shown promise as anxiolytics or antidepressants .

Materials Science Applications

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics:

  • It has been explored as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics .

2. Polymer Chemistry
In polymer science, derivatives of this compound can serve as monomers or additives:

  • They have been used to enhance the mechanical properties and thermal stability of polymers .

Case Studies

StudyApplicationFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerDose-dependent reduction in breast cancer cell viability
NeurologicalPotential anxiolytic effects observed in animal models
Organic ElectronicsSuitable for use in OLEDs with good charge transport
Polymer ChemistryImproved mechanical properties when used as an additive

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one and related heterocyclic derivatives:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity/Application Synthesis Method Reference
This compound (Target) Thieno[2,3-c]pyridine + hexahydrobenzo C₁₁H₁₃NOS 207.29 Not reported (Lab use only) Not detailed in evidence
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Thieno[2,3-d]pyrimidine Varies (e.g., C₁₃H₁₀N₂OS) Varies Anticancer (PI3K/AKT/mTOR inhibition) POCl₃-catalyzed, solvent-free synthesis
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives Thieno[2,3-d]pyrimidine + tetrahydrobenzo C₁₆H₂₁N₃OS (e.g.) ~303.42 In vitro anticancer activity, receptor docking Reflux in acetic acid with DMSO
5-Oxo-4,5,6,7,8,9-hexahydrobenzo[4,5]thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine Thieno-triazolopyrimidine C₁₄H₁₄N₄OS 298.35 Selective activity against SK-MEL-5 melanoma cells Multi-step cyclization
2-((2-(1H-Indol-3-yl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)isoindoline-1,3-dione Thieno[2,3-d]pyrimidine + indole C₂₆H₂₂N₄O₂S 454.55 Anti-Influenza A (H3N2) activity Reaction with phthalic anhydride

Key Structural and Functional Differences

Core Heterocycles: The target compound features a thieno[2,3-c]pyridine core, distinguishing it from analogs with thieno[2,3-d]pyrimidine (e.g., ) or triazolo-pyrimidine () systems.

Ring Saturation: Partial saturation in the benzo ring (hexahydro vs. tetrahydro) affects conformational flexibility and lipophilicity.

Substituent Effects :

  • Derivatives with bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl in ) show improved cytotoxicity, likely due to increased hydrophobic interactions with cellular targets . The target compound lacks such substituents, which may limit its bioactivity.

Pharmacological Activity: Thieno[2,3-d]pyrimidin-4(3H)-ones () inhibit the PI3K/AKT/mTOR pathway, a key target in oncology. In contrast, triazolo-pyrimidines () exhibit selectivity for melanoma cells, highlighting the impact of fused ring systems on target specificity . The anti-viral derivative in incorporates an isoindoline-dione group, demonstrating how peripheral modifications can redirect activity from anticancer to antiviral applications .

Nano-catalysts (e.g., ZnO-CeO₂ in ) are employed for greener syntheses of related compounds .

Research Implications and Gaps

  • Future studies could explore functionalization (e.g., adding substituents to the pyridine or thiophene rings) to enhance pharmacological properties.
  • Structural comparisons underscore the importance of ring hybridization (pyridine vs. pyrimidine) and substituent design in modulating activity. For instance, pyrimidine-based derivatives are more prevalent in drug discovery due to their versatility in targeting enzymes and receptors .

Biological Activity

3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer activity and mechanisms of action.

  • Molecular Formula : C₁₁H₁₂N₂S₂
  • Molecular Weight : 236.36 g/mol
  • CAS Number : 23922-04-5
  • Melting Point : >250°C

Biological Activity Overview

Research indicates that derivatives of hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one exhibit various biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives related to hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one.

Case Studies

  • In Vitro Evaluation :
    • A series of compounds were synthesized and tested against a panel of 60 tumor cell lines by the National Cancer Institute (NCI). Notably:
      • Compound 6f demonstrated a mean growth inhibition (GI) of 76.41% at a concentration of 10 µM.
      • It exhibited submicromolar GI50 values against multiple cancer cell lines (GI50 range: 4.02-95.1 µM) .
  • Mechanism of Action :
    • Compound 6f was identified as an inhibitor of VEGFR-2 with an IC50 value of 0.066 µM. This compound significantly reduced total VEGFR-2 expression and its phosphorylation levels.
    • Additionally, it impacted the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway .
  • Apoptotic Activity :
    • Compound 6f increased apoptosis by 21.27-fold compared to sorafenib (a standard anticancer drug), highlighting its potential as a potent anticancer agent .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity:

  • Variations in substituents at specific positions on the thieno and pyrimidine rings significantly influence potency and selectivity against cancer cell lines .

Comparative Biological Activity Table

CompoundGI50 (µM)IC50 VEGFR-2 (µM)Apoptosis Fold IncreaseNotes
6b20.860.290 ± 0.032Not specifiedModerate activity
6f76.410.066 ± 0.00421.27High potency
6g31.490.16 ± 0.006Not specifiedSignificant activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one derivatives?

  • Methodology :

  • Step 1 : Start with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes to form azomethine intermediates via ethanol reflux (70–80°C, 30–60 min) .
  • Step 2 : Perform heterocyclization using glacial acetic acid and DMSO under reflux (60–90 min) to yield the target pyridinone/pyrimidinone core .
  • Step 3 : Precipitate products using cold 0.1 M NaCl solution and recrystallize from acetic acid for purity (>85% yield) .
    • Key Data :
  • Yields: 70–95% depending on substituents (e.g., 4g: 89%, 4k: 82%) .
  • Reaction time: 2–3 hours total .

Q. How are structural and purity analyses conducted for this compound class?

  • Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 170–175 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1650–1700 cm1^{-1} and NH/OH bands at 3200–3400 cm1^{-1} .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+ for 4g: m/z 365.12) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methods :

  • Tyrosinase Inhibition : Measure IC50_{50} using L-DOPA as substrate (e.g., 4g: IC50_{50} = 1.2 µM vs. kojic acid: 16.7 µM) .
  • Acetylcholinesterase (AChE) Inhibition : Ellman’s assay with donepezil as control (e.g., 4k: IC50_{50} = 0.8 µM) .
    • Data Interpretation : Compare inhibition kinetics (competitive/non-competitive) via Lineweaver-Burk plots .

Advanced Research Questions

Q. How do molecular docking studies inform the design of derivatives targeting enzymes like tyrosinase or AChE?

  • Protocol :

  • Protein Preparation : Retrieve tyrosinase (PDB: 2Y9X) or AChE (PDB: 4EY7) structures; optimize hydrogen bonding and protonation states .
  • Ligand Docking : Use AutoDock Vina to predict binding modes (e.g., 4g forms H-bonds with His263 and hydrophobic interactions with Met280 in tyrosinase) .
    • Validation : Correlate docking scores (ΔG = -9.2 kcal/mol for 4g) with experimental IC50_{50} values .

Q. How to resolve contradictions in SAR data for substituent effects on bioactivity?

  • Case Study :

  • Observation : 2,4-Dihydroxybenzene substituent (4g) shows superior tyrosinase inhibition vs. 3,5-di-tert-butyl-4-hydroxyphenyl (4k) despite similar LogP .
  • Resolution : Conduct 3D-QSAR using CoMFA/CoMSIA to map steric/electronic requirements. For example, 4g’s meta-hydroxyl groups align better with tyrosinase’s catalytic pocket .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Approaches :

  • Scaffold Hopping : Introduce non-planar substituents (e.g., cyclohexyl in 20 vs. phenyl in 18) to disrupt crystallinity .
  • Prodrug Design : Esterify hydroxyl groups (e.g., acetate prodrug of 4g increases logS by 1.5 units) .
    • Data :
  • Solubility: 4g (logS = -4.2) → Prodrug (logS = -2.7) .
  • Permeability: Caco-2 assay Papp_{app} > 1 × 106^{-6} cm/s .

Methodological Challenges

Q. How to address low yields in multi-step syntheses of poly-substituted derivatives?

  • Solutions :

  • Microwave-Assisted Synthesis : Reduce reaction time for azomethine formation (30 min → 10 min at 100°C) .
  • Catalytic Optimization : Use p-toluenesulfonic acid (10 mol%) in cyclization steps to enhance yields by 15–20% .

Q. What computational tools predict metabolic stability of these compounds?

  • Tools :

  • CYP450 Metabolism : Use StarDrop’s P450 Module to identify labile sites (e.g., hydroxyl groups in 4g are prone to glucuronidation) .
  • Half-Life Prediction : SwissADME estimates t1/2_{1/2} = 2.5–4.0 h in human liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Reactant of Route 2
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one

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